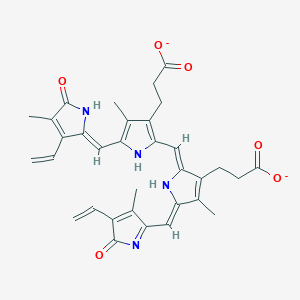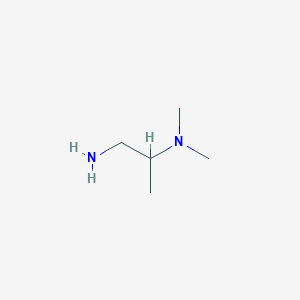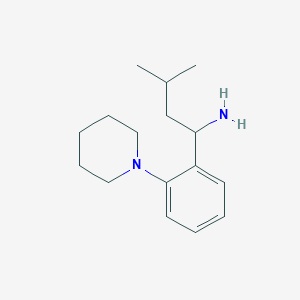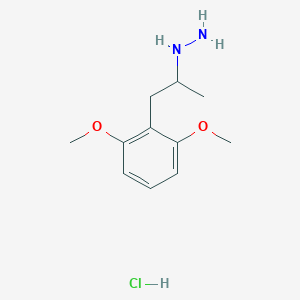
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has been of interest to researchers due to its potential use in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood. However, it is believed that this compound acts on the dopaminergic system in the brain, specifically by modulating the release of dopamine. This may be due to the ability of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride to inhibit the reuptake of dopamine by presynaptic neurons.
Effets Biochimiques Et Physiologiques
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is its ability to selectively modulate the release of dopamine and other neurotransmitters. This can be useful in studying the effects of various drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is the development of more selective compounds that can modulate the release of dopamine and other neurotransmitters in the brain. Another area of interest is the study of the long-term effects of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride on the brain and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2,6-dimethoxyphenethylamine with hydrazine hydrate and hydrochloric acid. The reaction results in the formation of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been used as a research tool in the study of neurotransmitter systems. Specifically, it has been studied for its potential to modulate the release of dopamine and other neurotransmitters in the brain. This compound has also been used in the study of drug addiction and the effects of various drugs on the brain.
Propriétés
Numéro CAS |
102570-84-3 |
|---|---|
Nom du produit |
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Formule moléculaire |
C11H19ClN2O2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(13-12)7-9-10(14-2)5-4-6-11(9)15-3;/h4-6,8,13H,7,12H2,1-3H3;1H |
Clé InChI |
KLEZOSQTCHPPAZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
SMILES canonique |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
Synonymes |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




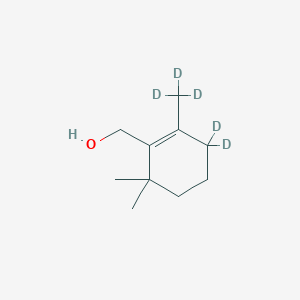
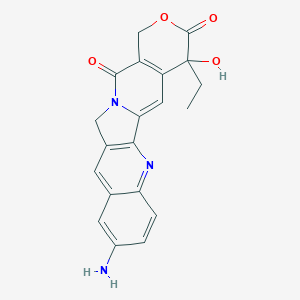



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
